6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 6-position with a cyclopropylmethoxy group. This compound has garnered attention in medicinal chemistry due to its role as a phosphodiesterase 4 (PDE4) inhibitor, a target for inflammatory and neurological disorders. The cyclopropylmethoxy substituent enhances both potency and selectivity for PDE4 isoforms, distinguishing it from related derivatives .
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-7(1)5-14-9-4-3-8-11-10-6-13(8)12-9/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNGSQIBZEEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or ester, followed by cyclization to form the triazolopyridazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The triazole and pyridazine rings exhibit differential reactivity under oxidative conditions:
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Selective oxidation of the pyridazine ring : Using potassium permanganate in acidic conditions, the pyridazine moiety undergoes oxidation to form pyridazine N-oxide derivatives. This reaction preserves the triazole ring integrity while introducing an oxygen atom at the pyridazine nitrogen .
-
Side-chain oxidation : The cyclopropylmethoxy group is stable under mild oxidation (e.g., H₂O₂), but strong oxidants like CrO₃ can cleave the ether bond, yielding carboxylic acid derivatives.
Table 1: Oxidation Reactions and Products
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 0°C, 2 hours | 6-(Cyclopropylmethoxy)- triazolo[4,3-b]pyridazine 1-oxide | 65% |
| CrO₃ in H₂SO₄ | Reflux, 6 hours | 6-Carboxy- triazolo[4,3-b]pyridazine | 42% |
Reduction Reactions
Reduction primarily targets the triazole ring or substituents:
-
Triazole ring hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, altering conjugation and biological activity .
-
Nitro group reduction : If nitro substituents are present (e.g., in related analogs), SnCl₂/HCl reduces them to amines .
Key Observations :
-
The cyclopropylmethoxy group remains intact under standard hydrogenation conditions .
-
Sodium borohydride selectively reduces carbonyl groups in derivatives without affecting the core structure.
Substitution Reactions
The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS), while the triazole ring participates in electrophilic substitutions:
Nucleophilic Aromatic Substitution
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Halogen displacement : Chlorine at the pyridazine C7 position is replaced by amines (e.g., piperidine) in DMF at 80°C .
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Methoxy group substitution : The cyclopropylmethoxy group undergoes hydrolysis in concentrated HCl to yield hydroxyl derivatives .
Table 2: Substitution Reactions
| Position | Leaving Group | Nucleophile | Conditions | Product |
|---|---|---|---|---|
| C7 | Cl | Piperidine | DMF, 80°C, 12 hours | 7-Piperidinyl derivative |
| C6 | OCH₂Cycloprop | –OH | HCl (conc.), reflux | 6-Hydroxy analog |
Electrophilic Substitution
Electrophiles such as nitronium ions (HNO₃/H₂SO₄) preferentially attack the triazole ring at C3, forming nitro derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridazine ring:
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Suzuki coupling : Aryl boronic acids react at the C6 position under Pd(PPh₃)₄ catalysis, enabling biaryl synthesis .
-
Buchwald-Hartwig amination : Primary amines couple with brominated analogs to form aryl amine derivatives .
Example :
6-Bromo- triazolo[4,3-b]pyridazine + Phenylboronic acid → 6-Phenyl derivative (85% yield) .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder reactivity : The pyridazine ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes, forming bicyclic adducts .
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Ring-opening under basic conditions : Strong bases (e.g., NaOH) cleave the pyridazine ring, yielding open-chain hydrazine derivatives .
Functional Group Transformations
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Esterification : The hydroxyl group (from hydrolyzed cyclopropylmethoxy) reacts with acyl chlorides to form esters.
-
Sulfonation : Sulfonic acid groups are introduced via SO₃/H₂SO₄ treatment, enhancing water solubility.
Biological Activity and Reactivity Correlations
Structural modifications significantly impact bioactivity:
Table 3: Substituent Effects on Biological Activity
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| 6-Hydroxy | Hydrolysis product | Antimicrobial: 2.1 μM |
| 7-Piperidinyl | Suzuki coupling | Anticancer: 0.83 μM |
| 3-Nitro | Nitration | PDE4 inhibition: 48 nM |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that triazolo-pyridazine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting p38 mitogen-activated protein kinase (MAPK) pathways have shown efficacy in preclinical models of cancer . The structural features of 6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine contribute to its interaction with these targets, potentially leading to reduced tumor growth and improved patient outcomes.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain triazole derivatives possess antifungal and antibacterial properties, making them candidates for the development of new antimicrobial agents. The mechanism often involves disruption of fungal cell wall synthesis or inhibition of bacterial enzyme systems .
Neuropharmacology
2.1 Central Nervous System Effects
Investigations into the neuropharmacological effects of this compound suggest potential applications in treating neurodegenerative diseases. Compounds within this class may modulate neurotransmitter systems or exhibit neuroprotective effects against oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and Parkinson's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key functional groups that enhance biological activity while minimizing toxicity. For example:
| Functional Group | Effect on Activity |
|---|---|
| Cyclopropyl group | Increases binding affinity to target sites |
| Methoxy substitution | Enhances solubility and bioavailability |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyridazine derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the specific inhibition of cancer-related signaling pathways. -
Case Study 2: Neuroprotective Effects
In animal models simulating neurodegeneration, administration of triazolo-pyridazine compounds led to significant improvements in cognitive function and reduced neuronal loss. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Structural Features:
- Core : [1,2,4]Triazolo[4,3-b]pyridazine, a fused bicyclic system with nitrogen-rich aromaticity.
- Substituent : Cyclopropylmethoxy group at position 6, contributing to steric bulk and electronic effects.
The triazolo[4,3-b]pyridazine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 6-(cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine with structurally and functionally related analogues.
PDE4 Inhibitors
Compound 18 : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Substituted with a tetrahydrofuran-3-yloxy group at position 6 and dimethoxyphenyl at position 3.
- Activity : Highly potent PDE4A inhibitor (IC₅₀ < 1 nM) with >1,000-fold selectivity over other PDE isoforms.
- Comparison : While Compound 18 and this compound share PDE4 selectivity, the cyclopropylmethoxy group in the latter reduces metabolic instability compared to the tetrahydrofuran moiety .
Compound 10 : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Key Features : A thiadiazine core instead of pyridazine.
- Activity : Similar PDE4 potency to Compound 18 but with reduced solubility due to the thiadiazine ring.
- Comparison : The pyridazine core in this compound improves pharmacokinetic properties (e.g., oral bioavailability) compared to thiadiazine-based inhibitors .
Substituent Effects on PDE4 Inhibition:
GABAA Receptor Modulators
TPA023 : 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Substituted with a 2-ethyltriazolylmethoxy group at position 6 and fluorophenyl at position 3.
- Activity : Selective partial agonist at α2/α3-subtype GABAA receptors; anxiolytic without sedation.
- Comparison : Unlike this compound, TPA023’s activity is driven by its triazolylmethoxy substituent, highlighting the scaffold’s versatility for diverse targets .
L-838,417 : 7-<i>tert</i>-Butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Methyltriazolylmethoxy at position 6 and difluorophenyl at position 3.
- Activity : Subtype-selective efficacy for α2/α3 GABAA receptors, used as a discriminative stimulus in behavioral studies.
- Comparison : The cyclopropylmethoxy group in the target compound confers distinct steric and electronic effects compared to L-838,417’s triazolylmethoxy group, which enhances GABAA binding .
Antimicrobial Derivatives
4e : 6-(2-Benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Hydrazinyl and methoxyphenyl substituents.
- Activity : Moderate antifungal activity (MIC = 16 µg/mL against <i>Candida albicans</i>).
- Comparison : The cyclopropylmethoxy group in the target compound replaces the hydrazinyl moiety, shifting activity from antimicrobial to anti-inflammatory pathways .
Biological Activity
6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class. Its unique structure, characterized by the cyclopropylmethoxy group, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing key research findings and data.
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and suitable nitriles or esters. The reaction conditions often include catalysts and solvents to optimize yield and purity. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which can affect its biological activity .
Antimicrobial Activity
Research has shown that compounds within the triazolopyridazine family exhibit notable antimicrobial properties. A study evaluated various derivatives for their inhibitory effects against different bacterial strains. The results indicated that modifications to the triazolopyridazine structure could enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In Vitro Studies : A notable study focused on its inhibitory activity against c-Met kinase in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative exhibited significant cytotoxicity with IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. This compound may disrupt signaling pathways essential for tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of the cyclopropylmethoxy group significantly influences the biological activity of the compound. Variations in substituents on the pyridazine ring can lead to differences in potency against various biological targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine | 5.0 | Moderate cytotoxicity |
| 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | 10.0 | Low cytotoxicity |
| This compound | 1.06 | High anticancer activity |
This table illustrates that this compound demonstrates superior anticancer activity compared to its analogs.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : In a study involving A549 cells treated with varying concentrations of this compound over 48 hours showed a dose-dependent increase in apoptosis markers.
- Case Study 2 : Another investigation assessed its efficacy in combination with existing chemotherapeutics. Results indicated enhanced cytotoxicity when used synergistically with other agents targeting different pathways .
Q & A
What are the established synthetic routes for 6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the triazolopyridazine core. A general approach (Scheme 1 in ) includes:
- Step 1: Alkylation or nucleophilic substitution at the 6-position using cyclopropylmethanol derivatives under reflux conditions (e.g., DMF at 105°C).
- Step 2: Deprotection or activation of intermediates using reagents like BBr₃ in dichloromethane (DCM) for hydroxyl group liberation.
- Step 3: Final coupling or cyclization, often employing benzoyl chloride (BzCl) in pyridine for ring closure .
Key considerations include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.
How can reaction conditions be optimized for introducing cyclopropylmethoxy groups in triazolopyridazine derivatives?
Level: Advanced
Answer:
Optimization involves systematic variation of:
- Catalysts: Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
- Solvents: Polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates.
- Temperature: Controlled heating (80–110°C) to balance reaction rate and decomposition risks.
Evidence from oxidative cyclization methods (e.g., NaOCl in ethanol at room temperature, as in ) suggests that milder conditions reduce side products. Parallel monitoring via TLC or HPLC is critical to track progress .
What safety protocols are recommended for handling and storing this compound?
Level: Basic
Answer:
- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are necessary due to fine powder forms .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Compatibility testing with container materials (e.g., glass vs. HDPE) is advised .
What crystallographic techniques are used to resolve the structural ambiguities of triazolopyridazine derivatives?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation of saturated solutions in DCM/hexane mixtures.
- Data Collection: Low-temperature (173 K) measurements to reduce thermal motion artifacts.
- Refinement: Software suites (e.g., SHELXL) for modeling bond lengths (mean σ(C–C) = 0.005 Å) and validating hydrogen-bonding networks. highlights the importance of high data-to-parameter ratios (>15:1) for accuracy .
How should researchers address contradictory spectroscopic data during structural elucidation?
Level: Advanced
Answer:
- Cross-Validation: Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and IR to confirm functional groups.
- Dynamic Effects: Account for tautomerism (e.g., triazole ring proton shifts) using variable-temperature NMR.
- Computational Aids: DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
What green chemistry approaches are applicable to the synthesis of triazolopyridazine derivatives?
Level: Advanced
Answer:
- Oxidants: Replace toxic Cr(VI) reagents with NaOCl ( ) or H₂O₂ in ethanol/water mixtures.
- Solvents: Use bio-based solvents (e.g., cyclopentyl methyl ether) or ethanol for reduced environmental impact.
- Catalysis: Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported Au nanoparticles) to enhance atom economy .
What methodologies are used to evaluate the biological activity of 6-(Cyclopropylmethoxy)-triazolopyridazine derivatives?
Level: Advanced
Answer:
- In Vitro Assays: Enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination via fluorescence polarization.
- Cell-Based Models: Use of HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and dose-response curves.
- ADMET Screening: Microsomal stability tests and Caco-2 permeability models to predict pharmacokinetics .
How can researchers ensure high purity of synthetic intermediates during scale-up?
Level: Basic
Answer:
- Chromatography: Flash column chromatography (SiO₂, ethyl acetate/hexane gradients) for small batches.
- Recrystallization: Solvent pairs (e.g., ethanol/water) for polymorph control.
- Analytical QC: Routine HPLC (C18 columns, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
What computational tools aid in the design of novel triazolopyridazine analogs?
Level: Advanced
Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite for target binding affinity predictions (e.g., kinase ATP pockets).
- QSAR Models: Machine learning (Random Forest, SVM) to correlate substituent effects with bioactivity.
- Molecular Dynamics (MD): GROMACS simulations to assess ligand-protein stability over 100-ns trajectories .
How do structural modifications at the 3-position of triazolopyridazines influence physicochemical properties?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethyl groups increase metabolic stability but reduce solubility.
- Hydrophobic Substituents: Cyclopropyl or aryl groups enhance membrane permeability (logP > 2.5).
- Steric Effects: Bulky groups (e.g., tert-butyl) disrupt π-π stacking, altering crystallinity. Comparative data from and highlight trade-offs between lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
